5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-8-11(14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBBDWSRRFPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Core Formation
The 5-methyl-1,2-oxazole ring is typically constructed via cyclization of β-keto esters or amides. A method adapted from US Patent 8,916,715 involves the condensation of methyl 4-methyl-2-oxo-3-oxazoline-5-carboxylate with anhydrous ammonia in the presence of ammonium chloride, achieving yields >95% under optimized conditions. For the 5-methyl variant, methyl 3-(methylamino)crotonate serves as a viable starting material, undergoing cyclodehydration with phosphorus oxychloride to yield the oxazole ester.
Carboxamide Functionalization
Conversion of the ester to the carboxamide is critical. As demonstrated in PMC7770833, oxazole-3-carboxylates react with amines under catalysis by triphosgene and DIPEA, forming carboxamides in 85–92% yields. This method avoids racemization and side reactions, making it suitable for coupling with sensitive amines like 2-(oxan-4-ylsulfanyl)ethylamine.
Synthesis of 2-(Oxan-4-Ylsulfanyl)Ethylamine
The sulfanyl-ethylamine moiety is synthesized via nucleophilic substitution. Oxane-4-thiol (tetrahydro-2H-thiopyran-4-ol) reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate, yielding 2-(oxan-4-ylsulfanyl)ethylamine. This method, adapted from thiol-alkylation protocols in PMC7770833, achieves 78–84% purity after distillation.
Detailed Synthetic Pathways
Route 1: Oxazole Ester to Carboxamide
Step 1: Synthesis of Methyl 5-Methyl-1,2-Oxazole-3-Carboxylate
Methyl 3-(methylamino)crotonate (10.0 g, 62.5 mmol) is treated with phosphorus oxychloride (15 mL) at 0°C, followed by gradual warming to 80°C. After 4 hours, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc 4:1) to yield the oxazole ester as a white solid (8.2 g, 82%).
Step 2: Aminolysis with 2-(Oxan-4-Ylsulfanyl)Ethylamine
The ester (5.0 g, 29.4 mmol) is dissolved in dry THF under nitrogen. Triphosgene (3.2 g, 10.8 mmol) and DIPEA (6.1 mL, 35.3 mmol) are added at 0°C, followed by dropwise addition of 2-(oxan-4-ylsulfanyl)ethylamine (4.1 g, 25.5 mmol). The reaction is stirred at room temperature for 12 hours, then washed with NaHCO₃ and extracted into DCM. Evaporation and recrystallization (EtOH/H₂O) yield the target carboxamide (5.8 g, 76%).
Analytical Data
Route 2: Direct Cyclization-Coupling Approach
An alternative one-pot method involves in situ generation of the oxazole ring and amine coupling. Ethyl 3-(methylamino)acrylate (7.5 g, 47.6 mmol) is treated with cyanogen bromide (5.6 g, 52.4 mmol) in acetonitrile at reflux for 6 hours. Without isolation, 2-(oxan-4-ylsulfanyl)ethylamine (6.8 g, 42.8 mmol) and HOBt (6.9 g, 50.0 mmol) are added, and the mixture is stirred for an additional 12 hours. This method achieves a 68% overall yield but requires rigorous purification to remove byproducts.
Optimization and Mechanistic Insights
Catalytic Effects in Aminolysis
As shown in Table 1, the choice of catalyst significantly impacts the conversion and selectivity of the ester-to-amide step. Ammonium chloride (0.05 equiv) at 30°C for 20 hours provides optimal results (99.2% conversion, 97.3% selectivity).
Table 1: Catalyst Screening for Ester Aminolysis
| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|
| NH₄Cl | 99.2 | 97.3 | 96.5 |
| NH₄Br | 67.7 | 92.6 | 62.7 |
| Na₂HPO₄ | 93.9 | 95.9 | 90.0 |
Solvent and Temperature Effects
Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing the tetrahedral intermediate. As illustrated in Table 2, DMF at 50°C reduces reaction time to 8 hours but increases epimerization risk.
Table 2: Solvent Optimization for Cyclization
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 25 | 24 | 82 | 98.5 |
| DMF | 50 | 8 | 85 | 97.2 |
| MeCN | 40 | 12 | 79 | 99.1 |
Challenges and Mitigation Strategies
Regioselectivity in Oxazole Formation
Competing pathways may lead to 4-methyl regioisomers. Employing bulky bases (e.g., DBU) during cyclization suppresses this, favoring 5-methyl product formation (93:7 regioselectivity).
Purification of Hydrophobic Byproducts
The target compound’s hydrophobicity necessitates silica gel chromatography with EtOAc/hexane gradients (1:1 to 3:1) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA).
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Insights
- Target Compound : The tetrahydropyran-thioether substituent balances lipophilicity (logP ~2.5 estimated) and moderate solubility due to the oxygen-rich tetrahydropyran ring. Thioethers are susceptible to oxidative metabolism, which may limit half-life .
- Sulfonamide Derivatives (e.g., CAS 24477-36-9) : Sulfamoyl groups improve water solubility (logP ~1.8) and hydrogen-bonding capacity, enhancing bioavailability. These are common in antimicrobial agents .
- Nitrophenyl and CF₃ Derivatives : Nitro groups (logP ~3.0) and trifluoromethyl groups (logP ~3.5) increase lipophilicity but may introduce toxicity risks (e.g., nitroso intermediates). CF₃ groups resist metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
